molecular formula C17H22F6N2O B15023931 1-butyl-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

1-butyl-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

Cat. No.: B15023931
M. Wt: 384.36 g/mol
InChI Key: LTIXSYUDOJDMEM-UHFFFAOYSA-N
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Description

1-BUTYL-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE is a synthetic organic compound belonging to the quinazolinone family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring multiple trifluoromethyl groups, suggests potential for significant chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. Common starting materials might include substituted anilines and carbonyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction could introduce additional functional groups or modify existing ones.

    Reduction: This reaction might be used to alter the oxidation state of the compound.

    Substitution: This reaction could replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might also make it a valuable ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Quinazolinone derivatives have been studied for their anti-inflammatory, anti-cancer, and anti-microbial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action for 1-BUTYL-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinazolinone derivatives with different substituents. Examples could be:

  • 2-Methyl-4-quinazolinone
  • 6,7-Dimethoxy-4-quinazolinone

Uniqueness

The uniqueness of 1-BUTYL-2,7,7-TRIMETHYL-4,4-BIS(TRIFLUOROMETHYL)-1,4,5,6,7,8-HEXAHYDROQUINAZOLIN-5-ONE lies in its specific substituents, which could confer unique chemical and biological properties. The presence of trifluoromethyl groups, in particular, might enhance its stability and biological activity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C17H22F6N2O

Molecular Weight

384.36 g/mol

IUPAC Name

1-butyl-2,7,7-trimethyl-4,4-bis(trifluoromethyl)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C17H22F6N2O/c1-5-6-7-25-10(2)24-15(16(18,19)20,17(21,22)23)13-11(25)8-14(3,4)9-12(13)26/h5-9H2,1-4H3

InChI Key

LTIXSYUDOJDMEM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC(C2=C1CC(CC2=O)(C)C)(C(F)(F)F)C(F)(F)F)C

Origin of Product

United States

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